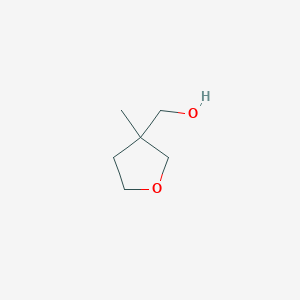
(3-甲基氧杂环丙烷-3-基)甲醇
描述
The compound (3-Methyloxolan-3-yl)methanol is a molecule of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and biological activity. While the provided data does not directly discuss (3-Methyloxolan-3-yl)methanol, it does provide insights into similar compounds that can help infer some properties and applications of the target molecule.
Synthesis Analysis
The synthesis of related compounds involves chiral auxiliaries and controlled alkylation reactions. For instance, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized using a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, which suggests that similar methodologies could potentially be applied to the synthesis of (3-Methyloxolan-3-yl)methanol .
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Methyloxolan-3-yl)methanol has been characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol was determined to be in the monoclinic system with a non-planar 1,3-dioxane ring exhibiting a chair conformation . This suggests that (3-Methyloxolan-3-yl)methanol may also exhibit a non-planar ring structure, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to (3-Methyloxolan-3-yl)methanol can be inferred from their synthesis and crystal structure. The presence of hydroxymethyl groups and the potential for hydrogen bonding interactions suggest that (3-Methyloxolan-3-yl)methanol could participate in various chemical reactions, such as aldol reactions or serve as a precursor for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to (3-Methyloxolan-3-yl)methanol can be deduced from their synthesis and structural analysis. For instance, the crystal structure analysis of a related compound revealed the presence of intramolecular hydrogen bonds, which could affect the boiling point, solubility, and stability of (3-Methyloxolan-3-yl)methanol . Additionally, the chair conformation of the dioxane ring and the potential for intermolecular hydrogen bonding could influence the melting point and crystal packing of the compound .
科学研究应用
不对称合成
(3-甲基氧杂环丙烷-3-基)甲醇已被探索用于不对称合成。例如,它已被用作不对称合成 α-羟基酯的手性助剂,利用双齿螯合控制的乙醇酸烯醇盐烷基化。这种方法对于光学活性化合物的合成很重要 (Jung, Ho, & Kim, 2000)。
化学反应中的催化
在催化中,(3-甲基氧杂环丙烷-3-基)甲醇在甘油与各种醛缩合反应中形成环状缩醛中起作用,这些缩醛是潜在的新型平台化学品。这些反应通常使用固体酸作为非均相催化剂,显示出该化合物在促进甘油转化为有价值的化学产品方面的潜力 (Deutsch, Martin, & Lieske, 2007)。
生物燃料应用
有研究探索使用甘油衍生物,如 (3-甲基氧杂环丙烷-3-基)甲醇,作为柴油燃料中的添加剂。对使用柴油-甘油衍生物混合物驱动的柴油发动机的性能和排放特性进行的研究显示出潜在的好处,包括减少排放和改善燃料特性 (Oprescu 等,2014)。
甲醇合成
在甲醇合成方面,该化合物已被研究其在 CO2 和 H2 转化为甲醇中的作用,突出了其在可持续燃料生产中的潜力。这项研究还深入探讨了各种反应条件对该过程催化性能的影响 (Gao & Au, 2000)。
甲醇作为生物生产中的底物
甲醇在生物系统中的应用,例如在工程化的大肠杆菌中将甲醇转化为代谢物,是另一个应用。这证明了甲醇及其衍生物在支持微生物系统中特殊化学品的生长和生产方面的多功能性 (Whitaker 等,2017)。
安全和危害
属性
IUPAC Name |
(3-methyloxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295142 | |
| Record name | Tetrahydro-3-methyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyloxolan-3-yl)methanol | |
CAS RN |
15833-64-4 | |
| Record name | Tetrahydro-3-methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-methyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyloxolan-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



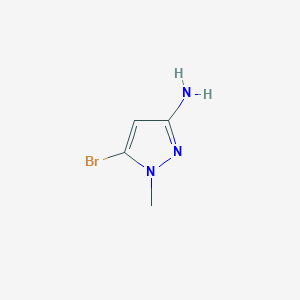
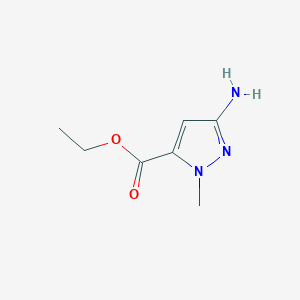
![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)


![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
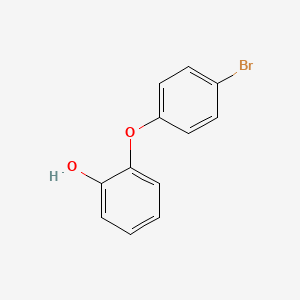

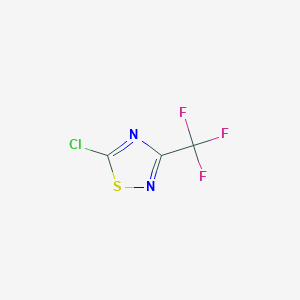
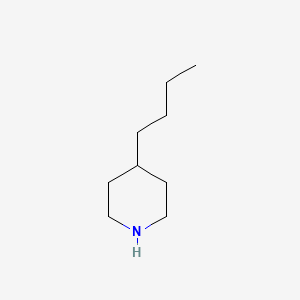
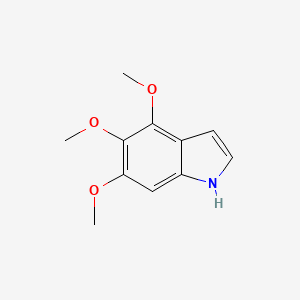
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

